molecular formula C11H10N2O6 B5917041 3-(1,3-dioxolan-2-yl)-4-methoxy-6-nitro-1,2-benzoxazole

3-(1,3-dioxolan-2-yl)-4-methoxy-6-nitro-1,2-benzoxazole

Cat. No.: B5917041
M. Wt: 266.21 g/mol
InChI Key: GXIRYYVEJARDHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1,3-dioxolan-2-yl)-4-methoxy-6-nitro-1,2-benzoxazole is an organic compound that features a benzoxazole core substituted with a 1,3-dioxolane ring, a methoxy group, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-dioxolan-2-yl)-4-methoxy-6-nitro-1,2-benzoxazole typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

    Formation of the Benzoxazole Core: The benzoxazole core can be synthesized by the cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Nitro Group: Nitration of the benzoxazole core can be achieved using a mixture of concentrated nitric acid and sulfuric acid.

    Methoxylation: The methoxy group can be introduced via methylation of the hydroxyl group using methyl iodide in the presence of a base such as potassium carbonate.

    Formation of the 1,3-Dioxolane Ring: The 1,3-dioxolane ring can be formed by reacting the appropriate aldehyde or ketone with ethylene glycol in the presence of an acid catalyst such as p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-dioxolan-2-yl)-4-methoxy-6-nitro-1,2-benzoxazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride can be used as reducing agents.

    Substitution: Nucleophiles such as thiols, amines, or halides can be used in the presence of a base or under acidic conditions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted benzoxazole derivatives.

Scientific Research Applications

3-(1,3-dioxolan-2-yl)-4-methoxy-6-nitro-1,2-benzoxazole has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as fluorescence or conductivity.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, including natural products and other bioactive compounds.

Mechanism of Action

The mechanism of action of 3-(1,3-dioxolan-2-yl)-4-methoxy-6-nitro-1,2-benzoxazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the nitro group can also influence its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    3-(1,3-dioxolan-2-yl)-4-methoxy-1,2-benzoxazole: Lacks the nitro group, which can significantly alter its chemical and biological properties.

    3-(1,3-dioxolan-2-yl)-4-nitro-1,2-benzoxazole: Lacks the methoxy group, which can affect its solubility and reactivity.

    4-methoxy-6-nitro-1,2-benzoxazole: Lacks the 1,3-dioxolane ring, which can influence its stability and interaction with other molecules.

Uniqueness

The combination of the 1,3-dioxolane ring, methoxy group, and nitro group in 3-(1,3-dioxolan-2-yl)-4-methoxy-6-nitro-1,2-benzoxazole makes it unique in terms of its chemical reactivity and potential applications. The presence of these functional groups allows for a wide range of chemical modifications and interactions, making it a versatile compound for various research and industrial applications.

Properties

IUPAC Name

3-(1,3-dioxolan-2-yl)-4-methoxy-6-nitro-1,2-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O6/c1-16-7-4-6(13(14)15)5-8-9(7)10(12-19-8)11-17-2-3-18-11/h4-5,11H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXIRYYVEJARDHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1C(=NO2)C3OCCO3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.